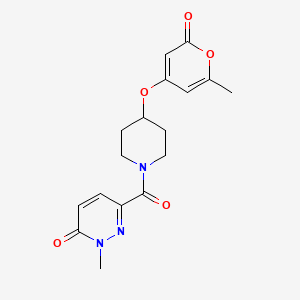![molecular formula C19H17N3O3 B2528886 4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 941959-57-5](/img/structure/B2528886.png)
4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involves a multi-step process. Initially, phenyl acetic acid is converted into an ester, followed by hydrazide formation, and finally cyclization in the presence of carbon disulfide (CS2) to yield 5-benzyl-1,3,4-oxadiazole-2-thiol. Subsequently, N-substituted-2-bromoacetamides are prepared by reacting substituted amines with bromoacetyl bromide in a basic medium. The final step involves stirring 5-benzyl-1,3,4-oxadiazole-2-thiol with N-substituted-2-bromoacetamides in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) to obtain the target compounds .
Another synthesis route for 1,3,4-oxadiazoline derivatives starts with dimethyl isophthalate, which is reacted with hydrazine hydrate to produce isophthalic dihydrazide. This intermediate is then condensed with aromatic aldehydes to form hydrazones, which are cyclized with acetic anhydride to yield 1,3-Bis[3-N-acetyl-2-aryl-1,3,4-oxadiazoline-5-yl]benzenes .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectral techniques. These techniques likely include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), which provide detailed information about the molecular framework and the presence of specific functional groups within the compounds .
Chemical Reactions Analysis
The synthesized 1,3,4-oxadiazole derivatives exhibit reactivity towards biological enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). These interactions suggest that the compounds have potential as inhibitors for these enzymes, which could be relevant in the treatment of diseases where enzyme regulation is a therapeutic target .
In another study, the thermal reaction of O-(N-acetylbenzimidoyl)benzamidoxime to form 3,5-disubstituted 1,2,4-oxadiazoles is described. The mechanism is thought to involve a polar cyclisation step followed by a rate-determining proton transfer, which is a common pathway in the formation of oxadiazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized 1,3,4-oxadiazole derivatives are not explicitly detailed in the provided data. However, the use of spectral techniques for structure confirmation implies that these compounds have distinct physical properties that can be measured and characterized. The antibacterial activity screening suggests that these compounds have significant biological properties, particularly against S. aureus, indicating their potential use in pharmaceutical applications .
The thermal reaction of O-(N-acetylbenzimidoyl)benzamidoxime and the comparison with the formation of other oxadiazoles provide insights into the thermal stability and reactivity of these compounds under specific conditions, which is crucial for understanding their behavior during synthesis and potential applications .
Wissenschaftliche Forschungsanwendungen
Biological Activities and Applications
1,3,4-oxadiazole derivatives have been extensively studied for their biological properties , including antioxidant, antibacterial, and anticancer activities. These properties suggest their application in developing new therapeutic agents.
Antioxidant and Antibacterial Properties : The study by Karanth et al. (2019) investigated the antioxidant and antibacterial activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, demonstrating good antibacterial activity against Staphylococcus aureus and potent antioxidant activity. These findings suggest the potential use of 1,3,4-oxadiazole derivatives in treating bacterial infections and as antioxidant agents (Karanth et al., 2019).
Anticancer Activity : Research by Ravinaik et al. (2021) on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against several cancer cell lines, indicating their potential as anticancer agents (Ravinaik et al., 2021).
Polymer Applications : The synthesis and characterization of new aromatic polyamides containing 1,3,4-oxadiazole units, as reported by Sava et al. (2003), reveal that these polymers have good thermal stability and can be used to produce thin, flexible films with applications in materials science, particularly in high-performance and electronic materials (Sava et al., 2003).
Eigenschaften
IUPAC Name |
4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-11-4-5-16(10-12(11)2)18-21-22-19(25-18)20-17(24)15-8-6-14(7-9-15)13(3)23/h4-10H,1-3H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTBKKPDQNZEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2-Furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2528803.png)
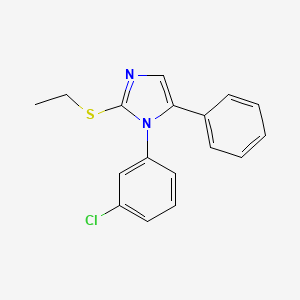
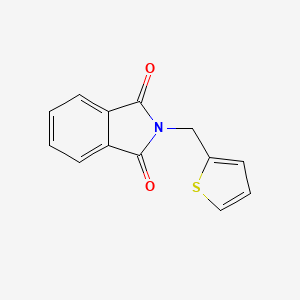

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2528809.png)
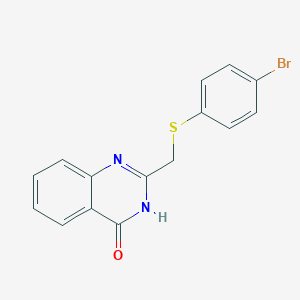
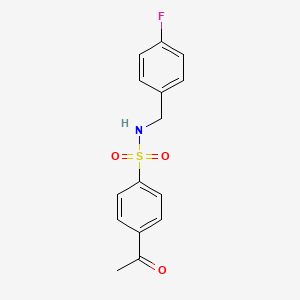
![7-[(Z)-3-chlorobut-2-enyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2528817.png)

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2528819.png)
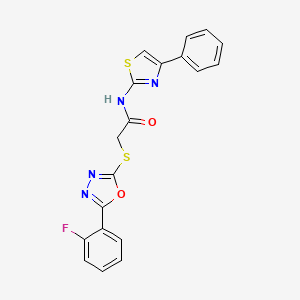

![3-Methoxy-1-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-carboxamide](/img/structure/B2528824.png)
